

Introduction to 4-Ethoxybenzophenone: The Benzophenone Scaffold with Modulated Reactivity

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Compound of Interest

Compound Name: 4-Ethoxybenzophenone

Cat. No.: B1583604

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4-Ethoxybenzophenone belongs to the diaryl ketone family, a class of compounds renowned for their photochemical activity and synthetic versatility.^[1] The core structure consists of a central carbonyl group bonded to two phenyl rings. One of these rings is substituted at the para-position with an electron-donating ethoxy group (-OCH₂CH₃). This substitution is not trivial; it subtly modulates the electronic and photophysical properties of the benzophenone core, influencing its absorption spectrum, the energy of its excited states, and the reactivity of the aromatic system. These modifications open up a nuanced range of applications distinct from its parent compound, benzophenone.

This guide will illuminate the primary applications of **4-Ethoxybenzophenone**, focusing on its role as a photosensitizer for initiating complex chemical transformations, its function as a photoinitiator in the polymer industry, and its utility as a versatile intermediate for constructing high-value molecules in medicinal and materials chemistry.

Table 1: Physicochemical Properties of **4-Ethoxybenzophenone**

| Property | Value | Reference |
|---------------------------------------|--|-----------|
| IUPAC Name | (4-ethoxyphenyl) (phenyl)methanone | [2] |
| CAS Number | 6137-89-9 | - |
| Molecular Formula | C ₁₅ H ₁₄ O ₂ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 59-62 °C | - |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane); Insoluble in water. | - |
| UV Absorption Max (λ _{max}) | ~285-295 nm (in ethanol/methanol) | - |

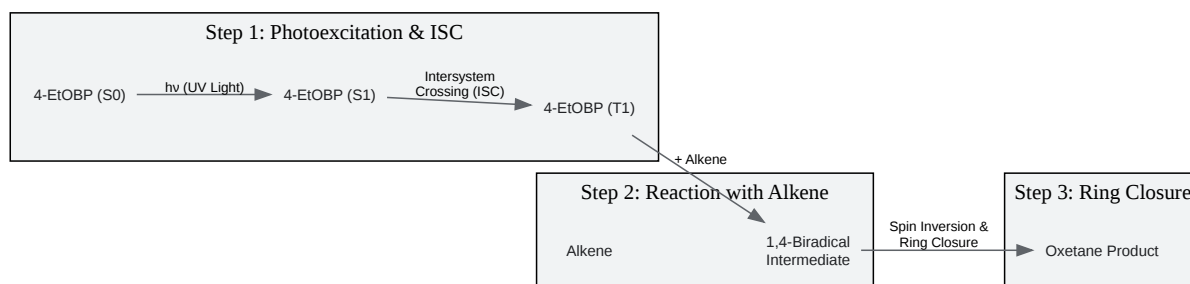
The Photochemical Engine: 4-Ethoxybenzophenone as a Photosensitizer

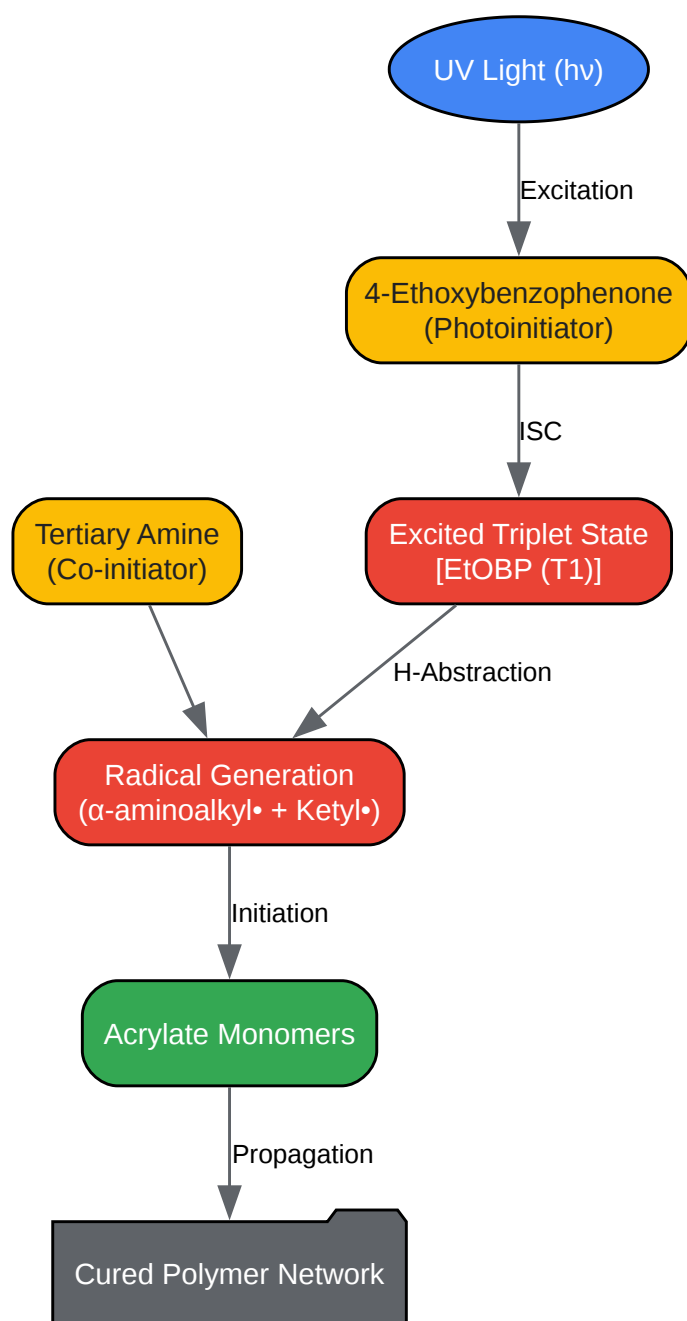
The most prominent application of the benzophenone scaffold lies in photochemistry.[3] Upon absorption of ultraviolet (UV) light, **4-Ethoxybenzophenone** is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), this S₁ state rapidly converts to a more stable and longer-lived triplet excited state (T₁). This triplet state is the workhorse of its photochemical reactivity; it can act as a potent energy or hydrogen atom transfer agent, initiating reactions in other molecules that do not absorb light themselves.[4][5]

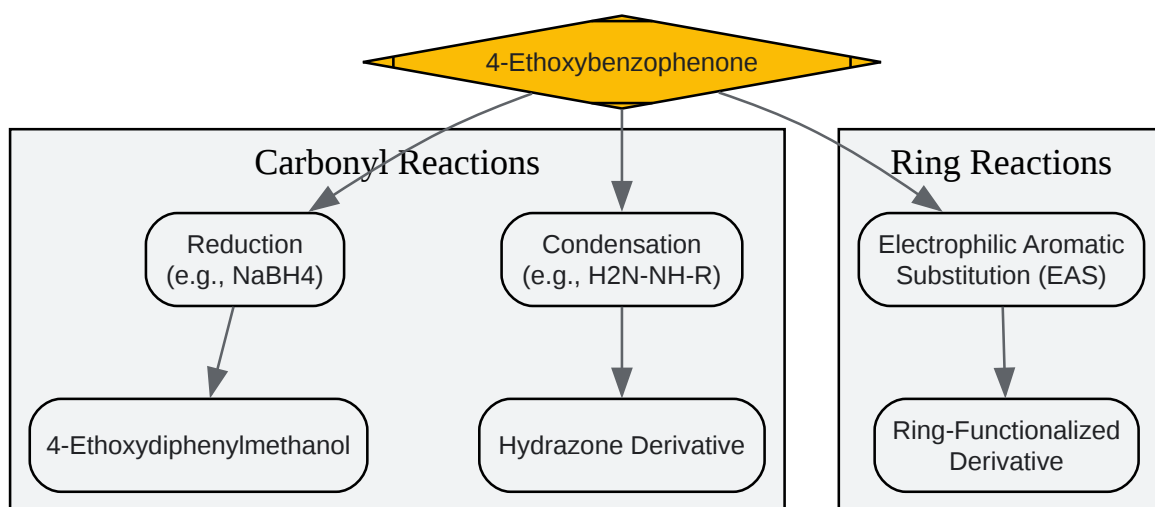
The Paterno-Büchi Reaction: [2+2] Photocycloaddition

The Paterno-Büchi reaction is a classic photochemical transformation that involves the [2+2] cycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane ring.[6][7] **4-Ethoxybenzophenone** serves as an excellent photosensitizer for this reaction. The process is initiated by the formation of the triplet state of the ketone, which then interacts

with the alkene to form a 1,4-biradical intermediate. Subsequent spin inversion and ring closure yield the final oxetane product.^[8] The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the alkene and steric factors.^[7]







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